N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring three distinct structural motifs:
- 1,3,4-Thiadiazole core: A sulfur- and nitrogen-containing aromatic ring substituted with an ethylthio (-S-C₂H₅) group at position 5 .
- Cyclopropane carboxamide: A strained cyclopropane ring fused to a carboxamide group, enhancing structural rigidity .
- Isoxazole-thiophene system: An isoxazole ring (oxygen- and nitrogen-containing) linked to a thiophene (sulfur-containing aromatic) moiety at position 5 .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-2-22-14-18-17-13(24-14)16-12(20)15(5-6-15)11-8-9(21-19-11)10-4-3-7-23-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOSXVKAPPVJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Ethylthio Substitution: The ethylthio group is introduced via nucleophilic substitution, often using ethylthiol and a suitable leaving group.
Isoxazole Synthesis: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide, which can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole and thiophene rings can undergo oxidation reactions, often leading to sulfoxides or sulfones.
Reduction: Reduction of the isoxazole ring can yield amines or hydroxylamines.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted thiadiazoles and isoxazoles.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The thiadiazole and isoxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Analogous Compounds
Key Observations:
Substituent Effects on Melting Points :
- Ethylthio-substituted thiadiazoles (e.g., 5g ) exhibit higher melting points (168–170°C) compared to benzylthio (5m: 135–136°C) or methylthio analogs (5f: 158–160°C). This suggests that alkylthio groups enhance crystallinity more than aromatic substituents .
- The cyclopropane carboxamide group in the target compound may further elevate thermal stability due to ring strain and rigidity, though direct data are lacking .
Synthetic Yields: Thiadiazole-acetamide derivatives (e.g., 5g, 5m) are synthesized in moderate-to-high yields (68–88%), with benzylthio groups favoring higher yields (85–88%) .
Thiophene’s sulfur atom may enhance hydrophobic interactions compared to furan’s oxygen .
Research Findings and Implications
Structural Insights from NMR and Crystallography
- 1,3,4-Thiadiazole Derivatives : Compounds like 5g and 5m were characterized via NMR, confirming the integrity of the thiadiazole core and substituent regiochemistry . The ethylthio group in 5g shows distinct δ~1.3–1.5 ppm (CH₃) and δ~2.8–3.0 ppm (CH₂-S) in ¹H-NMR .
- Cyclopropane Carboxamides : highlights the use of HRMS and NMR to validate cyclopropane-containing structures, with molecular weights matching theoretical values (e.g., 591.14 g/mol for a related compound) .
Hypothetical Bioactivity Comparisons
- Thiadiazole-Acetamides: Derivatives like 5g and 5m are hypothesized to exhibit acetylcholinesterase (AChE) inhibition due to structural similarities to known AChE inhibitors (e.g., donepezil) .
- Isoxazole-Thiophene Systems : The target compound’s isoxazole-thiophene motif may enhance binding to enzymes requiring π-π stacking (e.g., kinase targets), as seen in furan-isoxazole analogs .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 5-(ethylthio)-1,3,4-thiadiazole and 5-(thiophen-2-yl)isoxazole.
- Reagents and Conditions : Typical reagents include acyl chlorides and bases such as triethylamine in solvents like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity.
- Final Product : The final product is isolated through crystallization or chromatography techniques.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown significant cytotoxic effects against various human cancer cell lines:
- Cell Lines Tested : K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to inhibit key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest strong interactions with protein targets involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 7.4 | Abl kinase inhibition |
| 5-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | HeLa | 0.37 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Inhibition of Trypanosom cruzi cruzain : The compound exhibited significant inhibitory activity with an IC50 value of , indicating potential as a treatment for Chagas disease .
Other Biological Activities
In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting the compound may have:
- Antiplatelet Effects : Related derivatives have shown promise as irreversible P2Y12 antagonists, which could be beneficial in preventing cardiovascular events .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Study on Anticancer Efficacy : A recent study synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring enhanced anticancer activity significantly compared to standard treatments like sorafenib .
- Evaluation Against Infectious Agents : Another investigation focused on the inhibitory effects of similar compounds on Trypanosoma cruzi, demonstrating that structural modifications could lead to improved efficacy against this pathogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
